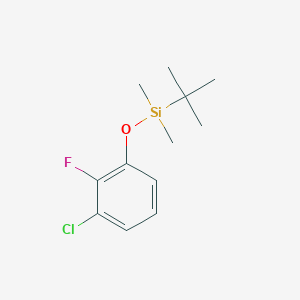

Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane

Description

Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane is an organosilicon compound characterized by a tert-butyldimethylsilyl (TBS) group linked to a substituted phenoxy moiety containing chlorine and fluorine at the 3- and 2-positions, respectively. This compound is structurally tailored for applications in organic synthesis, particularly as a protecting group for alcohols or phenols, leveraging the steric bulk of the tert-butyl group and the electron-withdrawing effects of halogens to modulate reactivity . Its design combines stability under basic conditions with facile deprotection under acidic or fluoride-mediated conditions, making it valuable in multistep syntheses of pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

tert-butyl-(3-chloro-2-fluorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClFOSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSWLEIWWDTICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane typically involves the reaction of 3-chloro-2-fluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3-chloro-2-fluorophenol+tert-butylchlorodimethylsilane→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or alkoxides.

Oxidation Reactions:

Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form the corresponding silanol and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alkoxides, thiols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Hydrolysis Conditions: Aqueous acids or bases.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted phenoxy compounds.

Oxidation Products: Phenoxy derivatives with additional functional groups.

Hydrolysis Products: Silanols and hydrochloric acid.

Scientific Research Applications

Chemistry: Tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential to modify drug molecules, improving their pharmacokinetic properties such as bioavailability and metabolic stability. The presence of fluorine can significantly alter the biological activity of compounds, making it a valuable tool in drug design.

Industry: In the materials science industry, this compound is used in the synthesis of silicon-based polymers and resins. These materials are known for their thermal stability, chemical resistance, and mechanical properties, making them suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane exerts its effects is primarily through its ability to participate in nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions. In drug design, the fluorine atom can enhance the binding affinity of the compound to its target proteins, while the silicon moiety can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Silane Compounds

The structural uniqueness of tert-butyl(3-chloro-2-fluorophenoxy)dimethylsilane lies in its halogenated aromatic substituent. Below is a comparison with analogous silanes from the literature:

Key Observations :

- Electronic Effects: The 3-chloro-2-fluorophenoxy group introduces strong electron-withdrawing effects, enhancing stability toward nucleophilic attack compared to alkyl or benzyl ethers .

- Steric Environment: The tert-butyl group provides steric protection, but the planar phenoxy moiety reduces steric crowding compared to bulky benzyl or propenyloxy groups .

Reactivity Comparison :

- The target compound’s phenoxy group may exhibit slower hydrolysis than alkyl-silanes (e.g., dichloromethyl silane in ) due to aromatic stabilization .

- Fluorine’s electronegativity could enhance resistance to oxidation compared to bromine or iodine-containing analogs .

Physical and Chemical Property Analysis

Stability Notes:

- Dichloromethyl silanes () degrade rapidly in moisture, whereas phenoxy silanes are more hydrolytically stable due to aromatic conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.